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Abstract
This document provides a comprehensive technical overview of AzddMeC (3'-Azido-2',3'-

dideoxy-5-methylcytidine), a potent nucleoside reverse transcriptase inhibitor (NRTI). We delve

into its chemical identity, mechanism of action, antiviral activity, and pharmacokinetic profile.

Detailed experimental methodologies for key assays are provided, and quantitative data are

presented in structured tables for clarity. Furthermore, visual diagrams illustrating the

mechanism of action, experimental workflows, and metabolic pathways are included to facilitate

a deeper understanding of this compound.

Chemical Identity
AzddMeC is a synthetic nucleoside analog with a significant inhibitory effect on human

immunodeficiency virus type 1 (HIV-1).

Full Chemical Name: 4-amino-1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-

yl)-5-methylpyrimidin-2(1H)-one[1]

Synonyms: Az-Dcme, CS-92, Azidodideoxymethylcytidine, 3'-Azido-2',3'-dideoxy-5-

methylcytidine[1]

CAS Number: 87190-79-2[1]
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Molecular Formula: C₁₀H₁₄N₆O₃[1]

Molecular Weight: 266.26 g/mol [1]

Mechanism of Action
AzddMeC exerts its antiviral activity by targeting the HIV-1 reverse transcriptase (RT), a critical

enzyme for viral replication. As a nucleoside analog, it requires intracellular phosphorylation to

its active triphosphate form.

The mechanism can be summarized in the following steps:

Cellular Uptake: AzddMeC enters host cells.

Intracellular Phosphorylation: Cellular kinases phosphorylate AzddMeC to its active 5'-

triphosphate metabolite.

Competitive Inhibition: The triphosphate form of AzddMeC competes with the natural

substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT.[1]

Chain Termination: Once incorporated into the growing viral DNA chain, the 3'-azido group

prevents the formation of the next 3'-5' phosphodiester bond, leading to premature

termination of DNA synthesis.[2]
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Antiviral Activity
AzddMeC has demonstrated potent and selective activity against HIV-1 in various cell types.

Parameter Virus/Cell Line Value Reference

EC₅₀

HIV-1 in Human

Peripheral Blood

Mononuclear (PBM)

cells

9 nM [1][3]

EC₅₀
HIV-1 in Human

Macrophages
6 nM [1][3]

Kᵢ

HIV-1 Reverse

Transcriptase (for

AzddMeC-5'-

triphosphate)

9.3 nM [1]

EC₅₀: Half-maximal effective concentration. Kᵢ: Inhibition constant.

Pharmacokinetics
A study in rhesus monkeys has shed light on the pharmacokinetic profile of AzddMeC.

Parameter Administration Value (mean ± SD) Reference

Dose Intravenous & Oral 60 mg/kg [1][4]

Terminal Half-life Intravenous 0.5 - 1.3 hr [1][4]

Total Clearance Intravenous 2.00 ± 0.41 L/hr/kg [4]

Volume of Distribution

(steady-state)
Intravenous 0.90 ± 0.55 L/kg [4]

Oral Bioavailability Oral 26 ± 13% [4]

Major Metabolite -
3'-azido-3'-

deoxythymidine (AZT)
[1][4]
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Experimental Protocols
Determination of EC₅₀ against HIV-1 in Human PBM Cells
This protocol outlines a general method for determining the half-maximal effective

concentration (EC₅₀) of AzddMeC.

Objective: To quantify the in vitro antiviral activity of AzddMeC by measuring the inhibition of

HIV-1 replication in primary human peripheral blood mononuclear (PBM) cells.

Materials:

AzddMeC

Human PBM cells, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

Complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and IL-2

96-well microtiter plates

Reverse transcriptase (RT) activity assay kit or p24 antigen ELISA kit

Cell viability assay (e.g., MTS or XTT)

Procedure:

Cell Preparation: Isolate PBM cells from healthy donor blood and stimulate for 2-3 days with

PHA. Culture the stimulated cells in complete RPMI-1640 medium containing IL-2.

Compound Dilution: Prepare a series of dilutions of AzddMeC in culture medium.

Infection: Plate the stimulated PBM cells in a 96-well plate. Add the serially diluted AzddMeC
to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include
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uninfected and untreated infected cell controls.

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.

Assessment of Viral Replication: After the incubation period, collect the cell culture

supernatants. Measure the level of HIV-1 replication by quantifying reverse transcriptase

activity or p24 antigen concentration.

Assessment of Cytotoxicity: Determine the viability of the cells in parallel plates using a

suitable cell viability assay to assess the cytotoxic effects of the compound.

Data Analysis: Calculate the percentage of inhibition of viral replication for each

concentration of AzddMeC compared to the untreated infected control. Determine the EC₅₀

value by plotting the percentage of inhibition against the log of the drug concentration and

fitting the data to a sigmoidal dose-response curve.
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Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine
The synthesis of AzddMeC, being a complex multi-step process, is typically performed by

specialized chemists. A generalized approach based on related nucleoside analog syntheses
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involves the following key steps:

Starting Material: A suitably protected derivative of 5-methylcytidine or a related pyrimidine

base is used as the starting material.

Glycosylation: The protected base is coupled with a protected deoxyribose sugar that has

been modified to introduce an azido group at the 3' position.

Deprotection: The protecting groups on the sugar and base moieties are removed to yield

the final product, AzddMeC.

Purification: The final compound is purified using techniques such as column

chromatography and recrystallization to obtain a high-purity product.

Conclusion
AzddMeC is a potent and selective inhibitor of HIV-1 replication with a well-defined mechanism

of action as a chain-terminating nucleoside reverse transcriptase inhibitor. Its in vitro antiviral

activity is in the nanomolar range. Pharmacokinetic studies in non-human primates indicate

rapid clearance and metabolism to AZT. The detailed information provided in this document

serves as a valuable resource for researchers and professionals involved in the development

of novel antiretroviral therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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